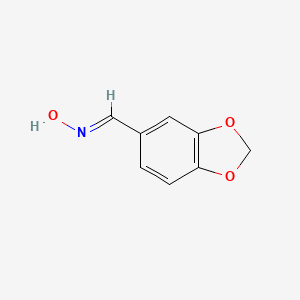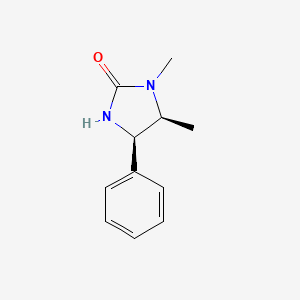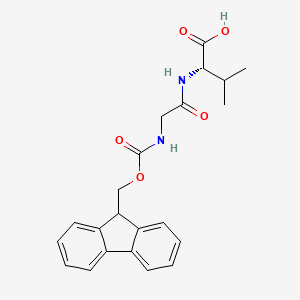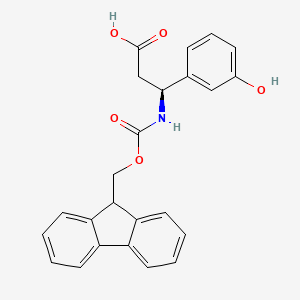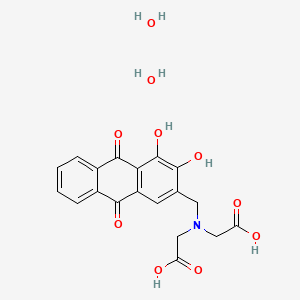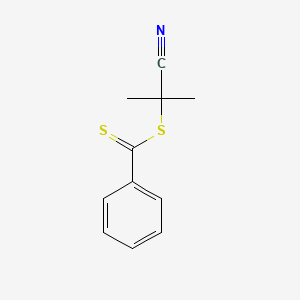
2-Cyanopropan-2-YL benzodithioate
Overview
Description
2-Cyanopropan-2-yl benzodithioate is a sulfur-based compound widely used as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization. This compound provides a high degree of control over living radical polymerizations, making it particularly useful in the synthesis of various polymers .
Mechanism of Action
Target of Action
The primary target of 2-Cyanopropan-2-YL Benzodithioate is the process of radical polymerization . This compound acts as a chain-transfer agent, providing a high degree of control for living radical polymerizations .
Mode of Action
This compound interacts with its targets by utilizing the RAFT (Reversible Addition Fragmentation Chain Transfer) Polymerization process . This process allows the compound to control the polymerization of methacrylate and methacrylamide monomers .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the polymerization of methacrylate and methacrylamide monomers . The downstream effects of this interaction include the controlled production of polymers .
Pharmacokinetics
The compound is known to be a solid or liquid at room temperature, with a density of 1146 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of this compound’s action result in the controlled polymerization of methacrylate and methacrylamide monomers . This leads to the production of polymers with a high degree of control over their properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature between 2-8°C to maintain its stability . Furthermore, it should be kept away from light and moisture to prevent decomposition .
Biochemical Analysis
Biochemical Properties
2-Cyanopropan-2-YL benzodithioate plays a significant role in biochemical reactions, particularly in the process of reversible addition-fragmentation chain transfer (RAFT) polymerization . It interacts with various enzymes, proteins, and other biomolecules involved in this process. The nature of these interactions is primarily through the sulfur atoms in the benzodithioate group, which can form bonds with other molecules and facilitate the transfer of the polymer chain during the polymerization process .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in polymerization reactions. It influences cell function by affecting the synthesis of polymers, which can have various roles in cellular metabolism, gene expression, and cell signaling pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a chain transfer agent in RAFT polymerization . It can bind to growing polymer chains and transfer them to other molecules, thereby controlling the growth of the polymer chains . This can influence enzyme activity, gene expression, and other molecular processes.
Metabolic Pathways
This compound is involved in the metabolic pathway of RAFT polymerization . It interacts with enzymes or cofactors involved in this process, and can affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways and interactions is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanopropan-2-yl benzodithioate can be synthesized from 2,2’-Azobis (2-methylpropionitrile) and diphenyldithioperoxyanhydride . The reaction typically involves the use of a solvent such as acetonitrile and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl benzodithioate primarily undergoes radical-mediated reactions due to its role as a chain-transfer agent in RAFT polymerization. It can participate in various types of reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Addition Reactions: It can add to double bonds in monomers during polymerization.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various monomers like methacrylates and methacrylamides . The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound are well-defined polymers with controlled molecular weights and narrow molecular weight distributions. These polymers are used in various applications, including coatings, adhesives, and biomedical materials .
Scientific Research Applications
2-Cyanopropan-2-yl benzodithioate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- S,S-Dibenzyl trithiocarbonate
- 2-Cyano-2-propyl 4-cyanobenzodithioate
Uniqueness
Compared to similar compounds, 2-Cyanopropan-2-yl benzodithioate offers a unique balance of reactivity and stability, making it particularly suitable for the polymerization of methacrylate and methacrylamide monomers. Its ability to provide a high degree of control over polymerization processes sets it apart from other chain-transfer agents .
Properties
IUPAC Name |
2-cyanopropan-2-yl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLBLWCPSAZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)SC(=S)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433403 | |
| Record name | 2-Cyanopropan-2-yl benzenecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-85-0 | |
| Record name | 2-Cyanopropan-2-yl benzenecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-2-propanyl benzenecarbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


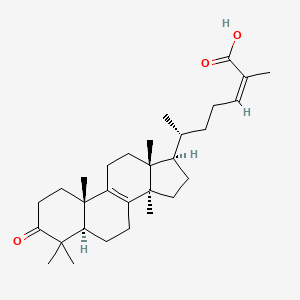
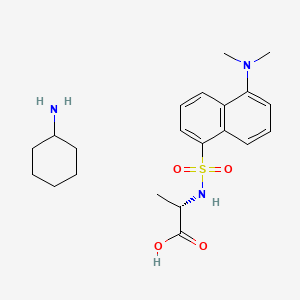
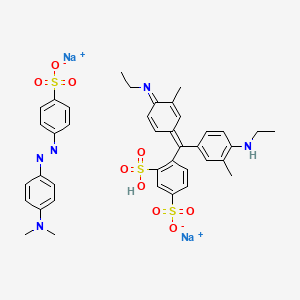
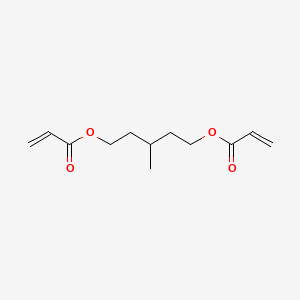
![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
